molecular formula C13H16O4 B14604662 2-(Acetyloxy)-4,5-diethylbenzoic acid CAS No. 58138-56-0

2-(Acetyloxy)-4,5-diethylbenzoic acid

Katalognummer: B14604662
CAS-Nummer: 58138-56-0
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: QDWMNGQREGXLAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Acetyloxy)-4,5-diethylbenzoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a benzene ring with two ethyl groups at the 4 and 5 positions. This compound is structurally related to acetylsalicylic acid (aspirin), which is widely known for its medicinal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-4,5-diethylbenzoic acid typically involves the acetylation of 4,5-diethylsalicylic acid. The process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the acetylation reaction .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure high yield and purity. The process would involve careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Wirkmechanismus

The mechanism of action of 2-(Acetyloxy)-4,5-diethylbenzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to acetylsalicylic acid. This inhibition prevents the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound acetylates a serine residue in the active site of the COX enzyme, leading to an irreversible inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Acetyloxy)-4,5-diethylbenzoic acid is unique due to the presence of ethyl groups at the 4 and 5 positions on the benzene ring. These ethyl groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

58138-56-0

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

2-acetyloxy-4,5-diethylbenzoic acid

InChI

InChI=1S/C13H16O4/c1-4-9-6-11(13(15)16)12(17-8(3)14)7-10(9)5-2/h6-7H,4-5H2,1-3H3,(H,15,16)

InChI-Schlüssel

QDWMNGQREGXLAP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1CC)OC(=O)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.